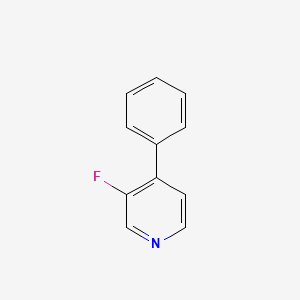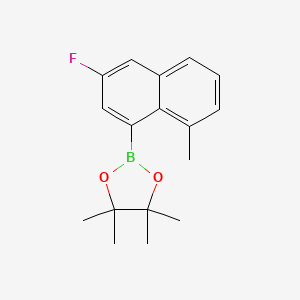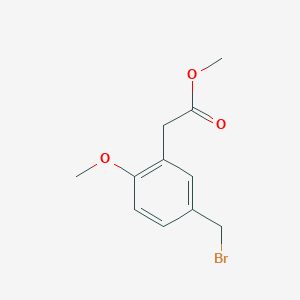![molecular formula C20H23FN2O2 B13931842 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorinated phenyl group, and a benzyl ester moiety. These structural features contribute to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aniline derivative.
Formation of the Benzyl Ester: The final step involves esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The fluorinated phenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 4-[(3-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- 4-[(3-Methyl-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
- 4-[(3-Bromo-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester
Uniqueness
The presence of the fluorine atom in 4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
特性
分子式 |
C20H23FN2O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
benzyl 4-[(3-fluoroanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23FN2O2/c21-18-7-4-8-19(13-18)22-14-16-9-11-23(12-10-16)20(24)25-15-17-5-2-1-3-6-17/h1-8,13,16,22H,9-12,14-15H2 |
InChIキー |
FDDBALKPZHOEBC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CNC2=CC(=CC=C2)F)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(2R,4S,5R)-5-[(1,3-diphenylimidazolidin-2-yl)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13931778.png)




![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,1-dimethylpropyl ester](/img/structure/B13931794.png)



